



Application Notes and Protocols for 2-Methylthiazole-4-carbothioamide in Drug Discovery

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Compound of Interest		
Compound Name:	2-Methylthiazole-4-carbothioamide	
Cat. No.:	B070578	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of **2-Methylthiazole-4-carbothioamide** and its derivatives in drug discovery and development. While specific data for the parent compound is limited in publicly available literature, the thiazole scaffold is a well-established pharmacophore. This document focuses on the applications of closely related thiazole derivatives, offering valuable insights into the prospective therapeutic avenues for **2-Methylthiazole-4-carbothioamide**.

Overview and Therapeutic Potential

The thiazole ring is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and FDA-approved drugs. Its unique structural and electronic properties allow for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry. Derivatives of the 2-methylthiazole-4-carboxamide and carbothioamide core have demonstrated significant potential in several therapeutic areas, most notably in oncology.

Key areas of investigation include:

 Anticancer Activity: Thiazole derivatives have shown potent cytotoxic effects against various cancer cell lines. The primary mechanism often involves the inhibition of key signaling pathways crucial for tumor growth and proliferation.



- Enzyme Inhibition: The thiazole scaffold has been identified as an effective inhibitor of various enzymes, including kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical for tumor angiogenesis.
- Antimicrobial and Antioxidant Activities: While this note focuses on oncology, it is worth
 noting that thiazole derivatives have also been explored for their potential as antimicrobial
 and antioxidant agents.

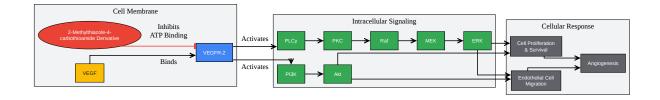
Anticancer Applications and Mechanism of Action

Research into thiazole derivatives has revealed their potential to interfere with multiple facets of cancer progression, including cell proliferation, survival, and angiogenesis.

Inhibition of Angiogenesis via VEGFR-2 Signaling

A prominent mechanism of action for several anticancer thiazole derivatives is the inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients. By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit its phosphorylation and downstream signaling, ultimately leading to a reduction in tumor vascularization and growth.[1][2][3][4][5]

A proposed signaling pathway for VEGFR-2 inhibition by thiazole derivatives is illustrated below:



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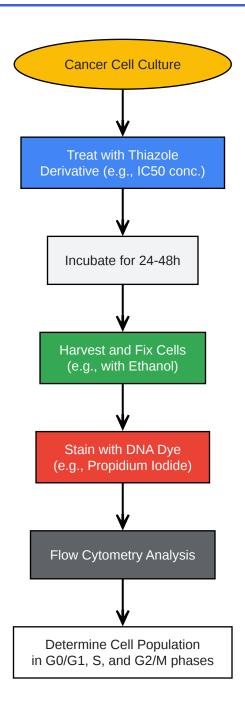
Caption: VEGFR-2 signaling pathway and its inhibition by thiazole derivatives.

Induction of Cell Cycle Arrest and Apoptosis

Thiazole derivatives have been shown to induce cell cycle arrest, primarily at the G1 and G2/M phases, in cancer cells. This disruption of the normal cell cycle progression prevents cell division and can lead to apoptosis (programmed cell death). The induction of apoptosis is a key indicator of the anticancer potential of a compound.

The general workflow for investigating the effects of a thiazole derivative on the cell cycle is depicted below:





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Caption: Experimental workflow for cell cycle analysis.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various 2-methylthiazole-4-carboxamide derivatives. It is important to note that these are representative examples, and the activity of **2-Methylthiazole-4-carbothioamide** itself may vary.



Table 1: In Vitro Cytotoxicity of Thiazole Derivatives against Cancer Cell Lines

Compound ID	Cancer Cell Line	IC50 (μM)	Reference Compound	IC50 (μM)
4b	MDA-MB-231 (Breast)	3.52	Sorafenib	1.18
4d	MDA-MB-231 (Breast)	1.21	Sorafenib	1.18
10b	A549 (Lung)	4.2	Gefitinib	-
10d	A549 (Lung)	2.9	Gefitinib	-
10b	H441 (Lung)	4.8	Gefitinib	-
10d	H441 (Lung)	3.8	Gefitinib	-
5b	MCF-7 (Breast)	0.2 ± 0.01	-	-
5k	MDA-MB-468 (Breast)	0.6 ± 0.04	-	-
5g	PC-12 (Pheochromocyt oma)	0.43 ± 0.06	-	-

Data compiled from multiple sources.[1][6][7]

Table 2: In Vitro VEGFR-2 Kinase Inhibitory Activity of Thiazole Derivatives

Compound ID	VEGFR-2 IC50 (nM)	Reference Compound	VEGFR-2 IC50 (nM)
10b	78.4 ± 1.5	-	-
10d	43.0 ± 2.4	-	-
4a	91	Sorafenib	53



Data compiled from multiple sources.[3][6]

Experimental Protocols

The following are generalized protocols for key experiments relevant to the evaluation of **2-Methylthiazole-4-carbothioamide** and its derivatives. Researchers should optimize these protocols for their specific experimental conditions.

General Synthesis of 2-Substituted-4-methylthiazole-5-carboxylates

This protocol describes a one-pot synthesis method for ethyl 2-substituted-4-methylthiazole-5-carboxylates, which are precursors to the corresponding carbothioamides.

Materials:

- Ethyl acetoacetate
- N-bromosuccinimide (NBS)
- Thiourea or N-substituted thiourea
- Tetrahydrofuran (THF)
- Water
- Ammonia solution

Procedure:

- Dissolve ethyl acetoacetate in a mixture of water and THF in a reaction flask.
- Cool the mixture to below 0°C in an ice bath.
- Slowly add NBS to the cooled solution while stirring.
- Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).



- Once the starting material is consumed, add the appropriate thiourea derivative to the reaction mixture.
- Heat the mixture to 80°C and reflux for 2-20 hours, monitoring by TLC.
- After the reaction is complete, cool the mixture to room temperature.
- Basify the solution with an ammonia solution to precipitate the product.
- Filter the precipitate, wash with cold water, and dry under vacuum.
- Purify the crude product by recrystallization or column chromatography.

This protocol is adapted from a general method for thiazole synthesis.[8][9]

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of a compound against the VEGFR-2 kinase.

Materials:

- Recombinant human VEGFR-2 kinase
- ATP
- Poly(Glu, Tyr) 4:1 substrate
- Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
- Test compound (2-Methylthiazole-4-carbothioamide derivative)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 96-well plates
- Plate reader capable of luminescence detection

Procedure:



- Prepare a serial dilution of the test compound in DMSO.
- In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the substrate.
- Add the diluted test compound or DMSO (vehicle control) to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- The luminescent signal is inversely proportional to the kinase activity.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of a test compound on the cell cycle of a cancer cell line.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Test compound (2-Methylthiazole-4-carbothioamide derivative)
- Phosphate-buffered saline (PBS)
- 70% cold ethanol
- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer



Procedure:

- Seed the cancer cells in 6-well plates and allow them to attach overnight.
- Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours. Include a
 vehicle-treated control.
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
- Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
- Wash the cells with PBS to remove the ethanol.
- Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
- Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
- Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11][12][13]

Conclusion and Future Directions

The data presented for 2-methylthiazole-4-carboxamide derivatives strongly suggest that **2-Methylthiazole-4-carbothioamide** holds significant promise as a scaffold for the development of novel anticancer agents. The demonstrated activities against various cancer cell lines and the inhibition of key oncogenic pathways like VEGFR-2 signaling highlight the therapeutic potential of this chemical class.

Future research should focus on:

Synthesis and Biological Evaluation: The direct synthesis and comprehensive biological
evaluation of 2-Methylthiazole-4-carbothioamide are crucial to ascertain its specific activity
and properties.



- Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on the thiazole ring and the carbothioamide moiety will help in optimizing the potency and selectivity of these compounds.
- In Vivo Studies: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
- Target Deconvolution: For compounds with significant cytotoxic activity, further studies are needed to identify their precise molecular targets and elucidate their detailed mechanisms of action.

By leveraging the information and protocols outlined in these application notes, researchers can effectively explore the potential of **2-Methylthiazole-4-carbothioamide** and its analogs in the ongoing guest for novel and more effective cancer therapies.

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